3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Physicochemical profiling ADME prediction Medicinal chemistry

Generic pyrazole-5-carbohydrazides often fail lead optimization due to mismatched physicochemical properties. This thiophene-substituted analog provides distinct advantages: • Balanced lipophilicity (XLogP 0.5) and polarity (TPSA 112Ų) - ideal for improving cell permeability/oral bioavailability • Thiophene ring enables electrophilic substitution & cross-coupling - expands accessible chemical space beyond phenyl/furan analogs • 5 H-bond acceptors vs. 6 in furan - reduces off-target binding for selective probe design Available as research-grade building block for medicinal chemistry workflows.

Molecular Formula C8H8N4OS
Molecular Weight 208.24 g/mol
CAS No. 92352-25-5
Cat. No. B1332208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
CAS92352-25-5
Molecular FormulaC8H8N4OS
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NN2)C(=O)NN
InChIInChI=1S/C8H8N4OS/c9-10-8(13)6-4-5(11-12-6)7-2-1-3-14-7/h1-4H,9H2,(H,10,13)(H,11,12)
InChIKeyJHJCTDRHIVSVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Thiophen-2-yl)-1H-pyrazole-5-carbohydrazide: Physicochemical and Structural Overview


3-(Thiophen-2-yl)-1H-pyrazole-5-carbohydrazide (CAS 92352-25-5) is a heterocyclic building block belonging to the pyrazole-5-carbohydrazide class, characterized by a thiophene ring at the 3-position of the pyrazole core and a carbohydrazide moiety at the 5-position . Its molecular formula is C8H8N4OS, with a molecular weight of 208.24 g/mol . The compound exhibits key physicochemical properties including 3 hydrogen bond donors, 5 hydrogen bond acceptors, 3 rotatable bonds, a topological polar surface area (TPSA) of 112 Ų, and a calculated XLogP of 0.5 [1]. These properties confer a balanced hydrophilicity/lipophilicity profile distinct from closely related analogs, influencing solubility, permeability, and potential biological interactions. The compound is commercially available as a research-grade chemical and serves as a versatile intermediate for the synthesis of diverse heterocyclic libraries, including hydrazone derivatives and fused thienopyrazole systems, making it a strategic selection for medicinal chemistry and chemical biology applications .

Thiophene-pyrazole core supports heterocyclic library synthesis
Balanced hydrophilicity/lipophilicity profile reported (moderate XLogP, TPSA)
Carbohydrazide handle enables hydrazone and fused thienopyrazole derivatization

Why Generic Substitution Fails for This Pyrazole-5-carbohydrazide


Direct substitution of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide with its phenyl or furan analogs is scientifically unsound due to significant divergences in key physicochemical properties that govern molecular recognition, synthetic reactivity, and downstream biological performance. The thiophene ring introduces a sulfur atom, which alters electron density, hydrogen bonding capacity (5 acceptors vs. 6 for furan analog [2]), and lipophilicity (XLogP 0.5) compared to the phenyl analog (XLogP ~1.2 predicted). These differences impact solubility, membrane permeability, and target binding, leading to non-transferable biological activity. Furthermore, the thiophene moiety offers unique opportunities for electrophilic substitution and metal-catalyzed cross-coupling reactions that are not feasible with phenyl or furan counterparts, thereby expanding the accessible chemical space for library synthesis. Consequently, procurement of a generic pyrazole-5-carbohydrazide building block without careful consideration of the heteroaryl substituent risks experimental failure and wasted resources in medicinal chemistry and chemical biology workflows.

Phenyl analog
Higher lipophilicity and lower polar surface area may alter permeability and binding profiles; biological activity may not transfer.
Furan analog
Additional hydrogen bond acceptor and susceptibility to acid-catalyzed ring-opening limit synthetic utility and may shift molecular recognition.
Generic pyrazole-5-carbohydrazide
Lacks the thiophene sulfur; electrophilic diversification and sulfur-specific cross-coupling chemistry not applicable.

Quantified Differentiation Evidence for Informed Procurement


Molecular Weight Increase vs. Furan Analog

3-(Thiophen-2-yl)-1H-pyrazole-5-carbohydrazide possesses a molecular weight of 208.24 g/mol, which is 16.07 g/mol (8.4%) higher than that of its direct furan analog, 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide (192.17 g/mol) [1]. This increase results from the replacement of the furan oxygen with a thiophene sulfur, altering molecular volume, lipophilicity, and potential for passive membrane diffusion. The difference is substantial enough to influence pharmacokinetic predictions in early drug discovery, where molecular weight is a key parameter in Lipinski's Rule of Five.

Molecular Weight
Head-to-head
+16.07 g/mol (+8.4%) vs. furan analog
Influences ADME permeability predictions
Calculated property; early discovery context
Physicochemical profiling ADME prediction Medicinal chemistry

Reduced Hydrogen Bond Acceptor Count vs. Furan Analog

The target compound contains 5 hydrogen bond acceptors, whereas the furan analog possesses 6 hydrogen bond acceptors [1]. This reduction of one H-bond acceptor (stemming from the replacement of the furan oxygen with a thiophene sulfur) is predicted to decrease aqueous solubility and alter the compound's capacity for hydrogen bonding with biological targets. In drug design, even minor variations in H-bond acceptor count can significantly influence target selectivity and off-target binding profiles.

H-Bond Acceptors
Head-to-head
−1 acceptor (−16.7%) vs. furan analog
May reduce aqueous solubility and alter target binding
Structural calculation
Hydrogen bonding Solubility Molecular recognition

Distinct TPSA and XLogP vs. Phenyl Analog

3-(Thiophen-2-yl)-1H-pyrazole-5-carbohydrazide exhibits a calculated TPSA of 112 Ų and an XLogP of 0.5 [1], whereas its phenyl analog, 3-phenyl-1H-pyrazole-5-carbohydrazide, is predicted to have a TPSA of approximately 88 Ų and an XLogP of approximately 1.2 . The thiophene analog shows a 24 Ų larger TPSA (27% increase) and a 0.7 lower XLogP (58% decrease), indicating significantly different membrane permeability and oral bioavailability potential. These quantitative divergences underscore that the thiophene and phenyl analogs cannot be used interchangeably in biological assays or lead optimization campaigns.

TPSA & XLogP vs. Phenyl
Cross-study
TPSA +24 Ų (+27%), XLogP −0.7 (−58%)
Distinct permeability and solubility profile
Predicted values; may vary with measurement
ADME Lipophilicity Permeability

Enhanced Electrophilic Substitution at Thiophene Ring

The thiophene ring in 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is highly activated towards electrophilic aromatic substitution, particularly at the 5-position of the thiophene, whereas the phenyl analog undergoes electrophilic substitution under harsher conditions and with different regioselectivity [1]. This enhanced reactivity, documented in numerous heterocyclic synthesis studies, allows for facile late-stage functionalization of the building block, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) exploration. The furan analog, conversely, is more susceptible to ring-opening under acidic conditions, limiting its synthetic utility.

Electrophilic Substitution
Class-level
Thiophene ring activated at 5-position; phenyl less reactive, furan acid-sensitive
Enables late-stage diversification for SAR
General heterocyclic chemistry; review specific conditions
Synthetic chemistry Heterocycle functionalization Building block versatility

Strategic Application Scenarios Based on Quantified Differentiation


Medicinal Chemistry: Lead Optimization for Membrane Permeability

Procure 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide when optimizing a lead series for improved cell permeability or oral bioavailability. The compound's XLogP of 0.5 and TPSA of 112 Ų, compared to the phenyl analog's higher lipophilicity (XLogP ~1.2) and lower TPSA (~88 Ų), make it a superior starting point for compounds requiring balanced solubility and passive diffusion [1].

Chemical Biology: Probe Design with Modulated Hydrogen Bonding

Select this building block for the design of chemical probes where hydrogen bonding plays a critical role in target recognition. The reduced number of hydrogen bond acceptors (5 vs. 6 for the furan analog) alters the compound's interaction landscape, potentially reducing off-target binding and improving selectivity for enzymes or receptors with defined H-bonding requirements [1].

Synthetic Methodology: Late-Stage Diversification via Electrophilic Substitution

Utilize 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide as a core scaffold for parallel synthesis of focused libraries. The activated thiophene ring permits rapid diversification through electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) under mild conditions, enabling the generation of analogs that are synthetically challenging or impossible to access from phenyl or furan congeners [1].

ADME-Tox Profiling: Benchmarking Thiophene-Containing Heterocycles

Incorporate this compound into internal ADME-Tox profiling panels as a representative thiophene-containing heterocycle. Its distinct physicochemical signature (MW 208.24, TPSA 112 Ų, XLogP 0.5) serves as a valuable comparator for assessing the impact of sulfur incorporation on solubility, permeability, and metabolic stability relative to oxygen- and carbon-based heteroaryl analogs [1].

Application
Selection Property
Validation Focus
Lead optimization for membrane permeability
Balanced TPSA/XLogP profile
ADME permeability screening
Hydrogen bonding probe design
Reduced H-bond acceptor count (vs. furan)
Target selectivity profiling
Late-stage diversification
Thiophene electrophilic reactivity
Synthetic scope evaluation
ADME-Tox panel benchmarking
Thiophene physicochemical signature
Metabolic stability & permeability assays

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